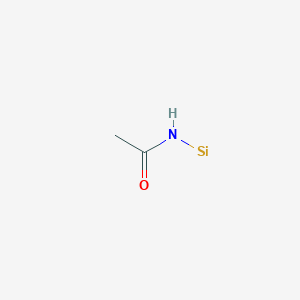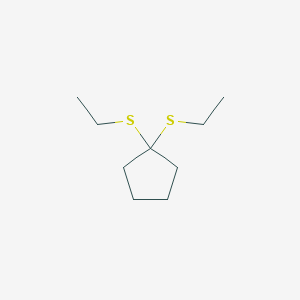
Cyclopentane, 1,1-bis(ethylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane, 1,1-bis(ethylthio)- is an organic compound with the molecular formula C9H18S2. It is a derivative of cyclopentane, where two ethylthio groups are attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane, 1,1-bis(ethylthio)- typically involves the reaction of cyclopentanone with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The reaction proceeds via nucleophilic addition of the ethylthiol to the carbonyl group of cyclopentanone, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of cyclopentane, 1,1-bis(ethylthio)- can be achieved through continuous processes involving the depolymerization of dicyclopentadiene followed by hydrogenation. This method allows for high yields and efficient production, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Cyclopentane, 1,1-bis(ethylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethylthio groups to ethyl groups.
Substitution: The ethylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclopentane with ethyl groups.
Substitution: Cyclopentane derivatives with various substituents replacing the ethylthio groups.
Scientific Research Applications
Cyclopentane, 1,1-bis(ethylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which cyclopentane, 1,1-bis(ethylthio)- exerts its effects involves interactions with various molecular targets. The ethylthio groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest in pharmacological research .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cycloalkane with the formula C5H10.
Ethylcyclopentane: A derivative of cyclopentane with an ethyl group attached.
Cyclopentane, 1,1-bis(methylthio)-: Similar to cyclopentane, 1,1-bis(ethylthio)- but with methylthio groups instead of ethylthio groups
Uniqueness
Cyclopentane, 1,1-bis(ethylthio)- is unique due to the presence of two ethylthio groups on the same carbon atom, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H18S2 |
|---|---|
Molecular Weight |
190.4 g/mol |
IUPAC Name |
1,1-bis(ethylsulfanyl)cyclopentane |
InChI |
InChI=1S/C9H18S2/c1-3-10-9(11-4-2)7-5-6-8-9/h3-8H2,1-2H3 |
InChI Key |
UPZBGQRDCBSGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1(CCCC1)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)

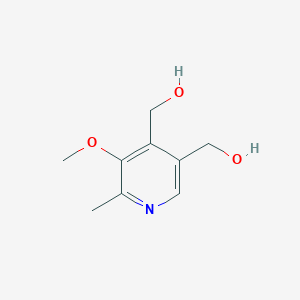
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
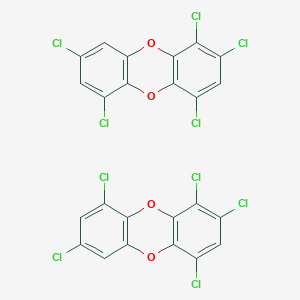
![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)

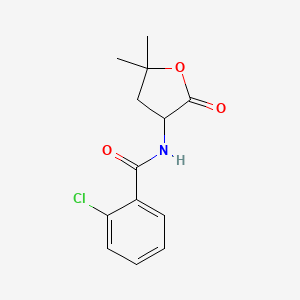
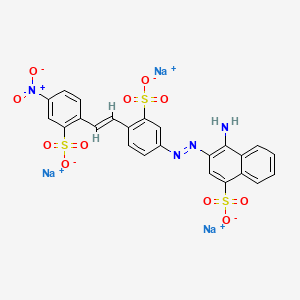
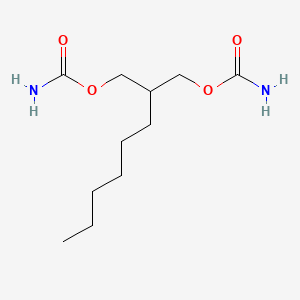
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B13798126.png)
